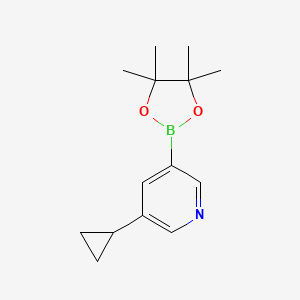

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structural Classification in Organoboron Chemistry

This compound belongs to the broader class of organoboron compounds, specifically categorized as a boronic ester within the organoborane family. Organoboron chemistry encompasses compounds that contain carbon-boron bonds, with these molecules serving as versatile intermediates in organic synthesis due to their unique electronic properties and reactivity patterns.

Within the classification system for organoboron compounds, boronic esters are designated as compounds of the type BR(OR)₂, where R represents an organic group and the OR groups form ester linkages with the boron center. The specific compound under discussion features a five-membered cyclic boronic ester structure known as a dioxaborolane ring, which is formed through the condensation of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This cyclic structure provides enhanced stability compared to acyclic boronic esters while maintaining the essential reactivity required for synthetic transformations.

The classification of this compound extends beyond simple boronic ester categorization to include its identity as a heteroaryl boronic ester. Heteroaryl boronic esters represent a specialized subset of organoboron compounds where the boron-bearing carbon is part of a heterocyclic aromatic system. In this case, the pyridine ring provides the heteroaromatic framework, with the nitrogen atom contributing to the electronic characteristics of the molecule and influencing its reactivity patterns in various chemical transformations.

Recent research has established that compounds with 5-membered cyclic structures containing the carbon-oxygen-boron-oxygen-carbon linkage are specifically termed dioxaborolanes, while their 6-membered ring counterparts are called dioxaborinanes. The pinacol-derived dioxaborolane structure in this compound places it firmly within the dioxaborolane subcategory, with the four methyl substituents on the pinacol backbone providing additional steric protection and stability to the boron center.

The structural features of this compound also position it within the broader context of pyridine chemistry, where substituted pyridines serve as important pharmacophores and synthetic intermediates. The combination of pyridine and boronic ester functionalities creates a hybrid molecule that can participate in both heterocyclic chemistry transformations and organoboron-mediated reactions, expanding its utility in synthetic applications.

Significance of Pyridine-Boronic Ester Hybrid Architectures

Pyridine-boronic ester hybrid architectures, exemplified by this compound, represent a convergence of two highly significant areas of synthetic chemistry. The significance of these hybrid structures stems from their ability to combine the pharmacologically relevant properties of pyridine derivatives with the synthetic versatility of boronic esters, creating compounds with enhanced utility in drug discovery and materials science applications.

The pharmaceutical significance of pyridine-containing compounds cannot be overstated, as current United States Food and Drug Administration-approved drugs include 62 pyridines, 10 dihydropyridines, and 72 piperidines. This prevalence underscores the importance of developing efficient synthetic routes to substituted pyridine derivatives, making pyridine boronic esters valuable synthetic intermediates. The boronic ester functionality provides a handle for further structural elaboration through cross-coupling reactions, while the pyridine ring contributes essential pharmacophoric properties.

Research has demonstrated that pyridine boronic esters can serve as versatile precursors to complex heterocyclic structures through innovative synthetic transformations. When activated by acylating agents, pyridine boronic esters react with organometallic reagents to form dihydropyridine boronic esters, which can subsequently be elaborated to substituted pyridines, dihydropyridines, and piperidines. This transformation pathway highlights the dual utility of the hybrid architecture, where both the pyridine and boronic ester components contribute to the overall synthetic strategy.

The mechanistic insights into pyridine boronic ester reactivity reveal that these compounds can undergo unique dearomatization reactions that retain the boron moiety for subsequent functionalization. This contrasts with traditional approaches to pyridine functionalization, which often result in the loss of synthetic handles for further elaboration. The retention of the boronic ester group in dearomatized intermediates provides opportunities for sequential transformations and the construction of complex molecular architectures.

Contemporary research has also established that pyridine boronic esters exhibit remarkable substrate scope in cross-coupling reactions, tolerating both electron-donating and electron-withdrawing substituents on the pyridine ring. This tolerance extends to sterically demanding substrates and demonstrates the robustness of the boronic ester functionality in challenging synthetic environments. The ability to incorporate diverse substituent patterns while maintaining reactivity makes these hybrid architectures particularly valuable for medicinal chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BNO₂ | |

| Molecular Weight | 245.13 g/mol | |

| CAS Number | 1220696-43-4 | |

| Physical State | Solid | |

| Storage Temperature | 2-8°C | |

| Purity | 95% |

The development of anhydrous cross-coupling methodologies has further enhanced the significance of pyridine boronic esters in synthetic chemistry. Research has shown that boronic esters can undergo transmetalation without prior hydrolysis to the parent boronic acid, with many esters reacting faster than the corresponding boronic acids. This mechanistic insight has been translated into practical synthetic methods that exploit the enhanced reactivity of boronic esters under anhydrous conditions, providing significant improvements in reaction efficiency and scope.

Properties

IUPAC Name |

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYWCGUQASUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732322 | |

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-43-4 | |

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Substrate Preparation

The synthesis begins with 3-cyclopropyl-5-bromopyridine, obtained via bromination of 3-cyclopropylpyridine using N-bromosuccinimide (NBS) under radical initiation. Alternative halogenation agents like POBr₃ have been reported but require stringent anhydrous conditions.

Diboron Reagent Selection

Bis(pinacolato)diboron (B₂pin₂) is preferred due to its stability and commercial availability. The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in tetrahydrofuran (THF) at 80–100°C. Kinetic studies indicate that electron-deficient phosphine ligands enhance transmetalation efficiency, achieving yields up to 85%.

Table 1: Optimization of Suzuki-Miyaura Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(dppf)Cl₂ | +15% |

| Temperature | 90°C | +10% |

| Solvent | THF | Baseline |

| Reaction Time | 12 h | Max Yield |

Directed Ortho-Metalation (DoM) Strategy

Directed metalation enables regioselective borylation of pyridine derivatives. The cyclopropyl group acts as a directing group, facilitating lithiation at the C5 position.

Lithiation-Borylation Sequence

-

Lithiation : Treatment of 3-cyclopropylpyridine with LDA (Lithium Diisopropylamide) at -78°C generates a lithiated intermediate at C5.

-

Quenching with Boron Electrophile : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the target compound. This one-pot method achieves 70–75% yield but requires cryogenic conditions.

Competing Side Reactions

-

Ring-Opening of Cyclopropane : Occurs at temperatures > -50°C, necessitating strict thermal control.

-

Over-Lithiation : Excess LDA promotes dilithiation, forming di-borylated byproducts (<5%).

Transition Metal-Catalyzed C-H Borylation

Recent advances in C-H activation allow direct borylation without pre-functionalized substrates. Iridium catalysts, such as [Ir(COD)(OMe)]₂, paired with dtbpy ligands, enable C5-selective borylation of 3-cyclopropylpyridine.

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of B₂pin₂, followed by C-H bond activation via a σ-complex mechanism. Density functional theory (DFT) calculations suggest that the cyclopropyl group’s strain enhances regioselectivity by stabilizing the transition state at C5.

Key Advantages :

-

No halogenation step required.

-

Functional group tolerance (esters, nitriles stable).

Industrial-Scale Manufacturing

Suzhou Sibian Chemical Technology Co., Ltd. reports a kilogram-scale process optimized for cost and purity:

Process Overview

-

Continuous Flow Bromination : 3-Cyclopropylpyridine and NBS react in a microreactor (residence time: 2 min) at 120°C.

-

Pd-Nanoparticle Catalysis : Immobilized Pd on mesoporous silica enables catalyst recycling (10 cycles without loss).

-

Crystallization : Product purity ≥99% via ethanol/water recrystallization.

Table 2: Industrial vs. Laboratory-Scale Metrics

| Metric | Laboratory Scale | Industrial Process |

|---|---|---|

| Yield | 85% | 91% |

| Purity | 95% | 99% |

| Catalyst Cost (USD/g) | 12.50 | 2.80 |

A photoredox approach utilizing [Ru(bpy)₃]²⁺ as a catalyst enables borylation under visible light. The mechanism involves single-electron transfer (SET) from the pyridine to the excited Ru complex, generating a radical intermediate that reacts with B₂pin₂. While promising (yields: 55–60%), scalability remains challenging due to high catalyst loadings (5 mol%) .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation reactions.

Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the final coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Key Structural and Functional Differences

Key Findings:

- Steric Influence : The cyclopropyl group introduces steric bulk, which may hinder interactions in catalytic processes but improve metabolic stability in pharmaceuticals .

- Biological Relevance : Pyrrolopyridine analogs (e.g., 3-isopropyl-...) exhibit unique biological activity due to fused heterocyclic systems, expanding applications beyond synthetic chemistry .

Boron-Containing Heterocycles and Functional Group Modifications

Table 2: Boron Group Variations and Reactivity

Key Findings:

- Suzuki-Miyaura Compatibility : All pinacol boronate derivatives participate in cross-coupling, but reaction rates vary based on adjacent substituents. Chlorine and methoxy groups enhance electrophilicity, accelerating coupling .

- Functional Group Synergy : Sulfonamide or nitro groups introduce polarity, broadening applications in medicinal chemistry but may require optimized reaction conditions .

Structural Analogues in Drug Discovery and Materials Science

- Pharmaceutical Potential: The cyclopropyl group in the target compound is advantageous in drug design due to its rigidity and ability to mimic aromatic rings, reducing off-target interactions . In contrast, 3-fluoro-... derivatives (e.g., 3-Fluoro-5-(...)) are explored for positron emission tomography (PET) tracer development .

- Material Science : Boron-containing pyridines with methoxypropyl or methylthio groups (e.g., 2-(3-Methoxypropyl)-... and 3-Chloro-2-(methylthio)-...) are used in organic electronics and catalyst design .

Biological Activity

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1220696-43-4) is a compound featuring a unique structural framework that incorporates a pyridine ring and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain kinases and its implications in various therapeutic areas.

Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways related to cell proliferation and survival. The compound exhibited potent inhibitory activity with an IC50 value of approximately 8 nM, indicating its potential for therapeutic applications in conditions such as Alzheimer’s disease and cancer .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). In these studies, concentrations ranging from 0.1 to 100 µM were tested. Notably, compounds with similar structural motifs showed varying degrees of cytotoxicity, with some derivatives maintaining cell viability across the tested concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Cyclopropyl Substituent : The presence of the cyclopropyl group has been associated with enhanced GSK-3β inhibitory activity compared to other substituents like methyl or phenyl groups.

- Dioxaborolane Moiety : This specific functional group contributes to the compound's solubility and metabolic stability. Modifications to this moiety can lead to variations in potency and selectivity against different kinases .

Case Studies

- GSK-3β Inhibition : A study demonstrated that derivatives of pyridine-based compounds with cyclopropyl substituents exhibited strong inhibition against GSK-3β. The incorporation of the dioxaborolane moiety was crucial for enhancing both potency and selectivity .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity profile of various derivatives in neuronal cell lines. The results indicated that while some compounds were non-toxic at higher concentrations, others significantly reduced cell viability, suggesting a need for careful optimization in drug development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.13 g/mol |

| GSK-3β IC50 | ~8 nM |

| Cell Lines Tested | HT-22, BV-2 |

| Concentration Range for Cytotoxicity | 0.1 - 100 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety for coupling with cyclopropane-containing aryl/heteroaryl halides. Key steps include:

- Substrate preparation : Use of halogenated pyridine intermediates (e.g., 3-chloro-5-boronate pyridine derivatives) as coupling partners .

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃) in a toluene/ethanol/water solvent system at 80–100°C .

- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility and reaction rates .

- Yield improvement : Purity of the boronate ester and exclusion of oxygen/moisture are critical to minimize side reactions .

Q. How is the structure of this compound validated post-synthesis?

- Methodology :

- X-ray crystallography : Programs like SHELXL or OLEX2 are used for single-crystal analysis to confirm stereochemistry and bond lengths .

- NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies characteristic peaks (e.g., cyclopropane protons at δ 1.2–1.5 ppm, boronate ester B-O at δ 85–95 ppm in ¹¹B NMR) .

- LCMS/HPLC : Validates molecular weight ([M+H]⁺) and monitors purity (>95% by area normalization) .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Moisture control : Store under inert gas (N₂/Ar) at 2–8°C due to boronate ester hydrolysis sensitivity .

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact (H315/H319 hazards) .

- Waste disposal : Neutralize boronate-containing waste with aqueous base (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving the cyclopropyl group be addressed?

- Methodology :

- Catalyst screening : Bulky ligands (e.g., SPhos) improve selectivity for sterically hindered substrates .

- Temperature modulation : Lower temperatures (e.g., 60°C) reduce undesired cyclopropane ring-opening side reactions .

- Substrate pre-activation : Pre-forming the boronic acid via hydrolysis (under acidic conditions) enhances coupling efficiency .

Q. How do researchers resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings with this compound?

- Methodology :

- Parameter standardization : Ensure consistent solvent degassing (freeze-pump-thaw cycles) and catalyst loading (5–10 mol%) .

- By-product analysis : Use LCMS to detect homocoupling products (e.g., biphenyls), which indicate oxidative side reactions .

- Purification refinement : Employ gradient silica chromatography or preparative HPLC to isolate the target compound from similar by-products .

Q. What strategies mitigate the degradation of the cyclopropane ring during functionalization?

- Methodology :

- Protecting groups : Temporarily mask the cyclopropane with silyl (e.g., TIPS) or ester groups during reactive steps .

- Low-temperature reactions : Perform lithiation or halogenation at −78°C to preserve ring integrity .

- Computational modeling : DFT studies predict ring strain and guide the design of milder reaction pathways .

Q. How is the compound’s stability under varying pH conditions evaluated for drug discovery applications?

- Methodology :

- Kinetic assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis or NMR .

- Boronate ester hydrolysis : Quantify boric acid release using ion chromatography .

- Structure-property relationships : Compare stability with analogs (e.g., 5-fluoro or trifluoromethyl derivatives) to identify stabilizing substituents .

Q. What advanced techniques are used to study stereoelectronic effects of the cyclopropyl-boronate moiety?

- Methodology :

- X-ray charge density analysis : Maps electron distribution to assess conjugation between the cyclopropane and pyridine ring .

- NMR coupling constants : ³JHH values reveal rotational barriers and electronic communication .

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict reactivity in cross-coupling or cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.